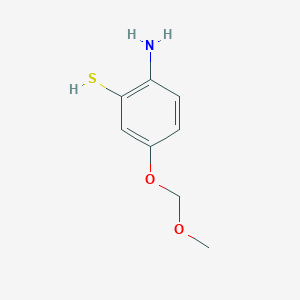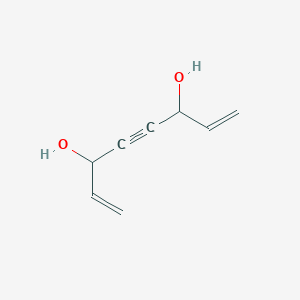
Octa-1,7-dien-4-yne-3,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octa-1,7-dien-4-yne-3,6-diol is an organic compound characterized by the presence of both alkyne and diol functional groups. This compound is of interest due to its unique structure, which allows it to participate in a variety of chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Octa-1,7-dien-4-yne-3,6-diol can be synthesized through the reaction of bis(bromomagnesium)acetylene with aldehydes such as acrolein, methacrolein, or tiglic aldehydes in ether. This reaction typically yields the desired compound in approximately 70% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of common reagents and solvents, such as bis(bromomagnesium)acetylene and ether, suggests that the compound can be produced efficiently on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
Octa-1,7-dien-4-yne-3,6-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents such as sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Ethers or esters.
Wissenschaftliche Forschungsanwendungen
Octa-1,7-dien-4-yne-3,6-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Octa-1,7-dien-4-yne-3,6-diol involves its ability to participate in various chemical reactions due to the presence of both alkyne and diol functional groups. These groups allow the compound to interact with different molecular targets and pathways, facilitating its use in diverse applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,7-Octadiene-3,6-diol, 2,6-dimethyl-: Similar structure but with additional methyl groups.
Octa-2,7-dien-4-yne-1,6-diol: Similar structure but with different positioning of double bonds and hydroxyl groups.
Uniqueness
Octa-1,7-dien-4-yne-3,6-diol is unique due to its specific arrangement of alkyne and diol groups, which provides distinct reactivity and versatility in chemical synthesis and applications.
Eigenschaften
CAS-Nummer |
61540-94-1 |
|---|---|
Molekularformel |
C8H10O2 |
Molekulargewicht |
138.16 g/mol |
IUPAC-Name |
octa-1,7-dien-4-yne-3,6-diol |
InChI |
InChI=1S/C8H10O2/c1-3-7(9)5-6-8(10)4-2/h3-4,7-10H,1-2H2 |
InChI-Schlüssel |
SRRXMQPHRGZCTN-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(C#CC(C=C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



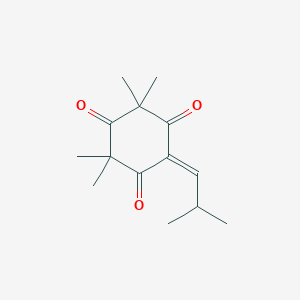
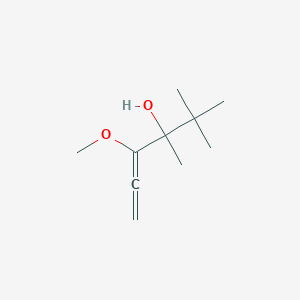
![1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine](/img/structure/B14583526.png)
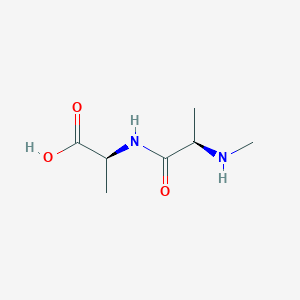
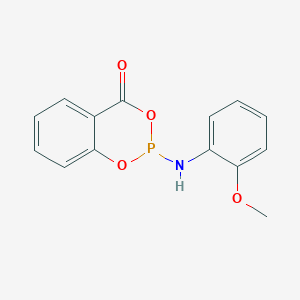
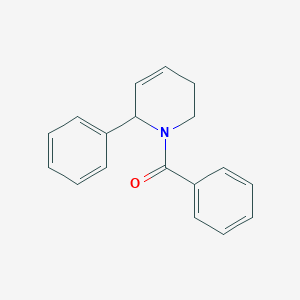

![6-Chloro-3-[(hydroxymethyl)amino]-4H-1-benzothiopyran-4-one](/img/structure/B14583562.png)
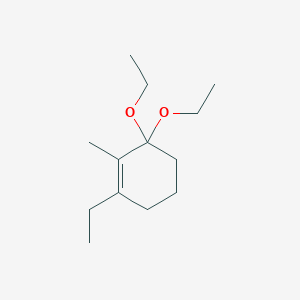
![1,2-Benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14583569.png)
![3-[3-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile](/img/structure/B14583575.png)
![1-({4-[2-(4-Nitrophenyl)ethenyl]anilino}methylidene)naphthalen-2(1H)-one](/img/structure/B14583576.png)
